molecular formula C6H12Cl2 B1605181 1,2-Dichlorohexane CAS No. 2162-92-7

1,2-Dichlorohexane

Cat. No.: B1605181
CAS No.: 2162-92-7
M. Wt: 155.06 g/mol
InChI Key: ZHFXSKJYCSWRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichlorohexane: is an organic compound with the molecular formula C6H12Cl2 . It is a colorless liquid that belongs to the class of haloalkanes, specifically dihaloalkanes. This compound is characterized by the presence of two chlorine atoms attached to adjacent carbon atoms in a hexane chain. It is used in various chemical processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichlorohexane can be synthesized through the halogenation of hexane. The process involves the addition of chlorine to hexane in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on adjacent carbon atoms.

Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of hexane using chlorine gas. The reaction is typically carried out in a controlled environment to ensure the selective formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichlorohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: It can undergo dehydrohalogenation to form alkenes or alkynes.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution: Products include hexanol, hexylamine, and other substituted hexanes.

    Elimination: Products include hexene and hexyne.

    Oxidation: Products include hexanol, hexanoic acid, and other oxidized derivatives.

Scientific Research Applications

1,2-Dichlorohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis. It serves as an intermediate in the synthesis of other organic compounds.

    Biology: It is used in studies involving the effects of haloalkanes on biological systems.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a model compound in toxicological studies.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dichlorohexane involves its interaction with nucleophiles and bases. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new compounds. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of alkenes or alkynes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1,1-Dichlorohexane
  • 1,3-Dichlorohexane
  • 1,2-Dichlorocyclohexane

Comparison: 1,2-Dichlorohexane is unique due to the position of the chlorine atoms on adjacent carbon atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 1,1-dichlorohexane, which has both chlorine atoms on the same carbon, this compound exhibits different chemical behavior in substitution and elimination reactions. Similarly, 1,3-dichlorohexane, with chlorine atoms on non-adjacent carbons, shows distinct reactivity patterns. 1,2-Dichlorocyclohexane, being a cyclic compound, has different steric and electronic properties compared to the linear this compound.

Properties

IUPAC Name

1,2-dichlorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFXSKJYCSWRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870943
Record name Hexane, 1,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162-92-7
Record name 1,2-Dichlorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2162-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,2-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichlorohexane
Reactant of Route 2
1,2-Dichlorohexane
Reactant of Route 3
1,2-Dichlorohexane
Reactant of Route 4
Reactant of Route 4
1,2-Dichlorohexane
Reactant of Route 5
Reactant of Route 5
1,2-Dichlorohexane
Reactant of Route 6
Reactant of Route 6
1,2-Dichlorohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.